2-(1-Bromoethyl)pyrazine
Overview
Description
2-(1-Bromoethyl)pyrazine is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂ It is a derivative of pyrazine, where a bromoethyl group is attached to the second position of the pyrazine ring
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are similar to 2-(1-bromoethyl)pyrazine, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which is the carbon atom next to the aromatic ring .
Mode of Action
The mode of action of this compound involves its interaction with its targets. In the case of benzylic halides, the reaction can be either a nucleophilic substitution (SN1 or SN2) or a free radical reaction .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Result of Action
It’s known that pyrrolopyrazine derivatives, which are similar to this compound, exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the reaction conditions, including the nature of the organoboron reagents and the palladium (ii) complexes, can affect the suzuki–miyaura coupling .
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 2-(1-Bromoethyl)pyrazine with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that pyrazines can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation . This suggests that this compound could potentially influence cellular processes related to detoxification and excretion.
Molecular Mechanism
Based on its structure, it is likely that it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that pyrazine derivatives can exhibit different behaviors over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that pyrazines can be involved in various metabolic pathways, including those related to the breakdown of carbohydrates, lipids, proteins, and nucleic acids .
Transport and Distribution
It is known that pyrazine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that many proteins and small molecules can localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)pyrazine typically involves the bromination of 2-ethylpyrazine. One common method is the reaction of 2-ethylpyrazine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromoethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrazine derivatives.
Oxidation: The ethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazines
- Carbonyl compounds
- Reduced ethylpyrazine derivatives
Scientific Research Applications
2-(1-Bromoethyl)pyrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to undergo various chemical modifications.
Material Science: Used in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-Ethylpyrazine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-(1-Chloroethyl)pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
2-(1-Iodoethyl)pyrazine: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of chemical transformations.
Uniqueness: 2-(1-Bromoethyl)pyrazine is unique due to the presence of the bromoethyl group, which provides a balance of reactivity and stability
Properties
IUPAC Name |
2-(1-bromoethyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMIOALOPQNWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603760 | |
Record name | 2-(1-Bromoethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-65-9 | |
Record name | 2-(1-Bromoethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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